1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes long-chain fatty acids and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
Target of Action
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate, also known as 16:0 Succinyl PE, is a head group modified functionalized lipid . It acts as a reporter molecule and is primarily targeted towards the formation of liposomes , which are the main component of vesicles with concentric phospholipid bilayer membranes .
Mode of Action
The compound interacts with its targets by simulating the biological phospholipid membrane . This biomimetic approach tricks cells to recognize a device as part of their native environment, tightening the cell-chip coupling . The negative charges on the compound may influence neurite elongation and branching, highlighting the potential of surface charge to tune neuronal processes at the neuron–SLB interface .
Biochemical Pathways
The compound is involved in the production of PHEA-EDA-DPPE-GAL copolymer . This copolymer is used in the preparation of ribavirin (RBV) tripalmitate-loaded nanoparticles, acting as hepatic cell-targeted carriers for hepatitis C treatment . The compound’s role in this pathway suggests its potential influence on the citric acid cycle , as succinyl-CoA, a similar compound, is a branch point for the synthesis of heme .
Pharmacokinetics
It is known that the compound is a powder form and is stored at a temperature of -20°C . Its molecular formula is C41H77NO11PNa and it has a molecular weight of 814.01 .
Result of Action
The compound’s action results in the formation of liposomes that can be used to construct drug delivery systems for anti-cancer and anti-infection fields . In addition, it is used in the production of a copolymer that aids in the creation of hepatic cell-targeted carriers for hepatitis C treatment .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and storage conditions . It is stored at a temperature of -20°C The compound’s stability is maintained for 1 year .
Biochemical Analysis
Biochemical Properties
16:0 Succinyl PE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of liposomes, which are vesicles with concentric phospholipid bilayer membranes . These liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer .
Cellular Effects
The effects of 16:0 Succinyl PE on various types of cells and cellular processes are profound. It influences cell function by acting as a delivery system for anti-cancer and anti-infection drugs . It is especially useful for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .
Molecular Mechanism
The molecular mechanism of action of 16:0 Succinyl PE involves its ability to form liposomes that can encapsulate and deliver various payloads. These liposomes can interact with cellular membranes, facilitating the delivery of payloads into cells . This mechanism is particularly effective for the delivery of antisense oligonucleotides .
Transport and Distribution
16:0 Succinyl PE is transported and distributed within cells and tissues through the formation of liposomes. These liposomes can interact with various transporters and binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) typically involves multiple steps. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 2-(3-carboxypropanamido)ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the carboxypropanamido moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dephosphorylated compounds.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
- Sodium (2R)-2,3-bis(octadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate
- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(2-carboxypropanamido)ethyl phosphate
Uniqueness
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is unique due to its specific combination of long-chain fatty acids and a carboxypropanamidoethyl phosphate group. This unique structure imparts distinct physicochemical properties, such as solubility, amphiphilicity, and reactivity, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBOJBLMMDIFP-GKEJWYBXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NNaO11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677169 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186800-61-3 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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